methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Beschreibung
The compound methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a methyl ester derivative of a pyrimidopurin-based scaffold. Key structural features include:
- A 3-chloro-2-methylphenyl substituent at position 9, contributing steric bulk and lipophilicity.
- A 1-methyl group on the purin ring.
- A methyl ester moiety at the acetoxy position.
Eigenschaften
IUPAC Name |
methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-11-12(20)6-4-7-13(11)23-8-5-9-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)10-14(26)29-3/h4,6-7H,5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABKTYJWCJUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multiple steps. One common approach is to start with the preparation of the core purine structure, followed by the introduction of the chloro and methyl groups. The final step involves esterification to introduce the acetate group.
Preparation of the Core Structure: The core purine structure can be synthesized using a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its structural features make it a potential candidate for probing biological pathways.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with enhanced performance.
Wirkmechanismus
The mechanism of action of methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Tabulated Comparison of Key Compounds
Structural and Functional Differences
A. Phenyl Substituent Modifications
B. Ester vs. Acid Functional Groups
- Carboxylic Acid (): Higher polarity improves solubility (~417.85 g/mol) but limits membrane permeability. Suitable for intravenous formulations .
- Methyl Ester (Main Compound, ) : Enhanced lipophilicity favors oral bioavailability. Methyl esters are metabolized faster than ethyl analogs (), impacting half-life .
C. Additional Methyl Groups
- However, it may reduce metabolic flexibility .
Research Findings and Implications
Binding Affinity : The 2-methyl group on the phenyl ring (Main Compound) likely improves hydrophobic interactions with hydrophobic pockets in target proteins compared to 3-chlorophenyl analogs () .
Metabolic Stability : Ethyl esters () exhibit slower hydrolysis by esterases than methyl esters, suggesting longer in vivo persistence .
Toxicity Profile: Non-halogenated analogs () may reduce off-target effects associated with chlorine but require structural optimization for efficacy .
Molecular Weight : Compounds below 500 g/mol (e.g., at 403.82 g/mol) align with Lipinski’s rules for drug-likeness, favoring oral administration .
Biologische Aktivität
Methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on diverse research findings, including cytotoxicity against cancer cell lines and mechanisms of action.
Chemical Structure
The compound features a pyrimidine and purine core structure with various substituents that may influence its biological properties. Its molecular formula is C₁₈H₁₈ClN₅O₃.
Cytotoxicity
Research indicates that compounds similar to methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate exhibit significant cytotoxic activity against various human cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : Compounds in the same class have shown IC50 values below 100 μM against these cell lines. Specifically:
The cytotoxic effects of the compound are primarily attributed to the induction of apoptosis in cancer cells. Key mechanisms include:
- Phosphatidylserine Translocation : This process indicates early apoptotic events.
- Caspase Activation : The activation of caspases is crucial for the execution of apoptosis.
- Cell Cycle Arrest : The compound causes an accumulation of cells in the sub-G1 phase of the cell cycle, indicating DNA fragmentation and programmed cell death .
Study 1: Apoptosis Induction
A study focused on the apoptotic effects of methyl derivatives found that treatment led to significant morphological changes in HCT-116 and HeLa cells after 24 hours. These changes included cell shrinkage and detachment from the substrate .
Study 2: Metabolic Stability
Another investigation assessed the metabolic stability of similar compounds in the presence of human liver microsomes. Results indicated that certain structural modifications improved metabolic stability while retaining cytotoxic effects .
Comparative Analysis Table
| Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Methyl Derivative A | HCT-116 | 36 | Apoptosis via caspase activation |
| Methyl Derivative B | HeLa | 34 | Phosphatidylserine translocation |
| Methyl Derivative C | MCF-7 | 69 | Cell cycle arrest |
Q & A
Q. How to contextualize findings within existing pyrimido-purine research?
- Methodological Answer : Conduct systematic literature reviews focusing on structural analogs (e.g., substituent effects on bioactivity). Use Scifinder or Reaxys to map SAR trends and identify understudied functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
